molecular formula C10H18Cl2N2 B1458454 3-Phenylbutane-1,2-diamine dihydrochloride CAS No. 1803583-93-8

3-Phenylbutane-1,2-diamine dihydrochloride

Cat. No.: B1458454
CAS No.: 1803583-93-8
M. Wt: 237.17 g/mol
InChI Key: MOIJMOGYXZYXRO-UHFFFAOYSA-N
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Description

3-Phenylbutane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of butane, featuring a phenyl group attached to the third carbon and two amine groups on the first and second carbons. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbutane-1,2-diamine dihydrochloride typically involves the reaction of 3-phenylbutan-1,2-dione with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Phenylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-Phenylbutane-1,2-diamine dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Phenylbutane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropane-1,2-diamine dihydrochloride
  • 3-Phenylpentane-1,2-diamine dihydrochloride
  • 3-Phenylhexane-1,2-diamine dihydrochloride

Uniqueness

3-Phenylbutane-1,2-diamine dihydrochloride is unique due to its specific chain length and the position of the phenyl group, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry compared to its analogs .

Properties

IUPAC Name

3-phenylbutane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(10(12)7-11)9-5-3-2-4-6-9;;/h2-6,8,10H,7,11-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJMOGYXZYXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylbutane-1,2-diamine dihydrochloride
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Reactant of Route 5
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Reactant of Route 6
3-Phenylbutane-1,2-diamine dihydrochloride

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